molecular formula C10H7Br2NO B14079565 Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- CAS No. 101085-25-0

Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-

Cat. No.: B14079565
CAS No.: 101085-25-0
M. Wt: 316.98 g/mol
InChI Key: DUPYWIOQNFWBMA-UHFFFAOYSA-N
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Description

Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- is a useful research compound. Its molecular formula is C10H7Br2NO and its molecular weight is 316.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101085-25-0

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

IUPAC Name

5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C10H7Br2NO/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

DUPYWIOQNFWBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 5-Bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Application of a Bifunctional Heterocyclic Linchpin

Executive Summary

5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole represents a specialized class of "linchpin" scaffolds in medicinal chemistry. Its structural uniqueness lies in its dual-electrophilic nature: it possesses an aromatic bromide at the C5 position (susceptible to Pd-catalyzed cross-coupling) and an alkyl bromide at the C4-methyl position (susceptible to SN2 nucleophilic displacement).

This guide provides a comprehensive technical workflow for the synthesis, handling, and strategic application of this scaffold. By leveraging the distinct reactivity profiles of the C5-aryl and C4-alkyl halides, researchers can utilize this molecule to construct complex, trisubstituted oxazole libraries for drug discovery campaigns targeting kinase inhibition and GPCR modulation.

Structural Analysis & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic divergence between the two halogenated sites.

Electronic Topography
  • Position 2 (Phenyl): Provides structural rigidity and lipophilicity. It is generally inert under standard functionalization conditions, serving as the "anchor."

  • Position 5 (Bromo): The C5 position of the oxazole ring is electron-rich relative to the C2/C4 positions but becomes a viable electrophile for oxidative addition by Palladium(0) species due to the C-Br bond.

  • Position 4 (Bromomethyl): This group mimics a benzylic bromide. The oxazole ring acts as an electron-withdrawing heteroaryl group, enhancing the electrophilicity of the methylene carbon, making it highly reactive toward amines, thiols, and alkoxides.

Reactivity Hierarchy

The core utility of this molecule is the orthogonality of its reactive sites.

  • SN2 Displacement (C4-CH2Br): Occurs under mild basic conditions at room temperature.

  • Suzuki-Miyaura Coupling (C5-Br): Requires transition metal catalysis and elevated temperatures.

Strategic Implication: Perform SN2 functionalization first to install sensitive nucleophiles, followed by C5 cross-coupling. Alternatively, if the nucleophile is sensitive to Pd-catalysis, the order can be reversed, though care must be taken to avoid oxidative addition at the alkyl bromide (less likely with standard ligands but possible).

Synthetic Protocol

The synthesis prioritizes regiocontrol. Attempting radical bromination on the un-substituted 4-methyl-2-phenyloxazole often leads to competitive electrophilic bromination at C5. Therefore, the most robust route installs the C5-bromide before the radical bromination of the methyl group.

Step-by-Step Methodology

Precursor: 4-methyl-2-phenyl-1,3-oxazole (Commercially available or synthesized via cyclodehydration of amide precursors).

Stage 1: C5-Selective Bromination (Electrophilic Aromatic Substitution)
  • Reagents: N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN).

  • Conditions: 0°C to Room Temperature, 2-4 hours.

  • Mechanism: The oxazole C5 position is the most nucleophilic site. NBS provides a source of electrophilic bromine (Br+).

  • Checkpoint: Monitor by TLC/LCMS. Disappearance of starting material indicates conversion to 5-bromo-4-methyl-2-phenyl-1,3-oxazole .

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Stage 2: C4-Methyl Bromination (Wohl-Ziegler Reaction)
  • Reagents: NBS (1.0 eq), AIBN (cat. 5 mol%), CCl4 or Trifluorotoluene (sustainable alternative).

  • Conditions: Reflux (80°C+), 4-12 hours.

  • Mechanism: Radical chain reaction. The C5-Br blocks the aromatic position, forcing the bromine radical to abstract a hydrogen from the C4-methyl group.

  • Critical Control: Strictly anhydrous conditions. Oxygen must be purged (Ar/N2 sparge) to prevent radical quenching.

  • Purification: Rapid filtration through a silica plug (the product can be unstable on acidic silica for prolonged periods).

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-methyl-2-phenyl-1,3-oxazole Inter 5-bromo-4-methyl-2-phenyl-1,3-oxazole (C5 Blocked) Start->Inter NBS, ACN, RT (Electrophilic Sub.) Final 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole (Target) Inter->Final NBS, AIBN, Reflux (Radical Sub.)

Figure 1: Sequential bromination strategy ensuring regiochemical integrity.

Application Protocols

Protocol A: Nucleophilic Substitution (SN2)

Objective: Functionalization of the C4-methyl arm with a secondary amine.

  • Preparation: Dissolve 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole (1.0 eq) in anhydrous DMF or THF.

  • Base Addition: Add K2CO3 (2.0 eq) or DIPEA (1.5 eq).

  • Nucleophile: Add secondary amine (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2-6 hours.

  • Validation: LCMS should show mass shift corresponding to +Amine -HBr. The C5-Br isotope pattern (1:1 doublet) should remain intact.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C5 position.

  • Solvent System: 1,4-Dioxane/Water (4:1). Degas thoroughly.

  • Catalyst: Pd(dppf)Cl2 (5 mol%) is robust for heterocyclic bromides.

  • Coupling Partner: Aryl boronic acid (1.2 eq).

  • Base: Cs2CO3 (2.0 eq).

  • Conditions: Heat to 80-90°C under inert atmosphere for 12 hours.

  • Note: If the C4-bromomethyl group is still present (not yet substituted), it may degrade or undergo side reactions. Recommendation: Perform Protocol A (SN2) before Protocol B.

Divergent Synthesis Pathway

DivergentPath Core 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole SN2_Prod Intermediate A: C4-Aminomethyl-5-bromo Core->SN2_Prod Path A (Recommended): Nucleophile, Base, RT Suzuki_Prod Intermediate B: C5-Aryl-4-bromomethyl Core->Suzuki_Prod Path B (Caution): Suzuki Coupling Final_A Library A: C4-Aminomethyl-5-Aryl SN2_Prod->Final_A Suzuki Coupling Pd(0), Ar-B(OH)2 Final_B Library B: C5-Aryl-4-Heteroatom Suzuki_Prod->Final_B Nucleophilic Sub.

Figure 2: Divergent synthetic workflows. Path A is preferred to preserve the alkyl bromide integrity.

Quantitative Data Summary

ParameterC5-Bromo (Aryl)C4-Bromomethyl (Alkyl)
Hybridization sp2sp3
Bond Dissociation Energy High (~80 kcal/mol)Moderate (~68 kcal/mol)
Primary Reactivity Pd-Catalyzed CouplingSN2 / SN1
Hard/Soft Character Soft ElectrophileHard/Borderline Electrophile
Stability Stable to Acid/BaseSensitive to strong base/heat

Safety & Handling (Crucial)

Hazard Identification:

  • Lachrymator: Like benzyl bromide and phenacyl bromide, 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole is a potent lachrymator. It irritates mucous membranes and eyes.

  • Handling: Always manipulate this compound in a properly functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination: Quench spills with dilute aqueous ammonia or sodium thiosulfate solution to degrade the alkyl bromide.

References

  • Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (General reactivity of oxazoles and regioselectivity of electrophilic substitution).
  • Li, J. J. (2009). Name Reactions for Homologations-I. Wiley-Interscience. (Detailed mechanisms for Wohl-Ziegler bromination).

  • Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews, 107(1), 147-173. (Authoritative review on Pd-catalyzed coupling of halo-oxazoles).

  • Vereshchagin, L. I., et al. (1989). "Synthesis and properties of 4-(bromomethyl)oxazoles." Chemistry of Heterocyclic Compounds. (Foundational work on bromomethyl oxazole synthesis).

Orthogonal Functionalization Strategies: Bromo-Bromomethyl Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Advantage

In modern fragment-based drug discovery (FBDD) and lead optimization, the speed of analog generation is rate-limiting. Heterocyclic building blocks containing both a bromomethyl group (


, an alkyl halide) and a bromo group  (

, an aryl/heteroaryl halide) serve as "linchpin" scaffolds.

Their value lies in chemoselective orthogonality . These two halogenated sites possess distinct electronic environments and reactivity profiles. This guide details the strategic exploitation of these differences to construct complex bioactive architectures, allowing researchers to functionalize one site exclusively while preserving the other for subsequent elaboration.

The Chemoselectivity Hierarchy

To utilize these building blocks effectively, one must understand the causality of their reactivity. The two sites do not compete; they operate in different mechanistic universes.

Reactivity Profile Analysis
FeatureBromomethyl Group (

)
Bromo Group (

)
Hybridization

(Benzylic/Allylic character)

(Aromatic)
Primary Mechanism

(Nucleophilic Substitution)
Oxidative Addition (Pd/Ni Catalysis)
Reactivity Trigger Nucleophiles (Amines, Thiols, Alkoxides)Transition Metal Catalysts + Ligands
Hard/Soft Preference Reacts rapidly with soft nucleophilesInert to standard nucleophiles (without Pd)
Major Risk Hydrolysis (to alcohol), PolymerizationDehalogenation (reductive)
The "Alkyl-First" Strategy

The standard operational logic dictates reacting the bromomethyl group first .

  • Kinetic Dominance: The

    
     displacement of the alkyl bromide is kinetically favored under mild basic conditions (
    
    
    
    , room temperature) where the aryl bromide is inert.
  • Catalyst Poisoning: If one attempts a Suzuki or Buchwald coupling on the aryl bromide first, the highly reactive alkyl bromide often reacts with the palladium catalyst (forming

    
    -allyl species or undergoing oxidative addition) or reacts with the coupling partner (e.g., the amine in a Buchwald reaction acting as a nucleophile), leading to complex mixtures.
    

Visualizing the Orthogonal Workflow

The following diagram illustrates the divergent pathways available to a generic 2-bromo-6-(bromomethyl)pyridine scaffold. Note the distinct conditions required for each path.

OrthogonalStrategy Core Bifunctional Core (Bromo + Bromomethyl) PathA Path A: Alkylation (Sn2) Target: -CH2Br Core->PathA  Mild Base, Nucleophile (RT, No Catalyst)   PathB Path B: Cross-Coupling Target: -Br Core->PathB  Pd(0), Ligand, Heat   ProductA Intermediate A (Funct. Alkyl + Ar-Br) PathA->ProductA  High Yield   ProductB Mixture/Side Reactions (Polymerization/Pd-Insertion) PathB->ProductB  Low Selectivity   Final Final Drug Candidate (Dual Functionalization) ProductA->Final  Suzuki/Buchwald (Pd Catalysis)  

Figure 1: The "Alkyl-First" workflow ensures high fidelity. Attempting metal catalysis before alkylation (Path B) typically results in side reactions due to the lability of the bromomethyl group.

Synthesis of the Building Blocks

While radical bromination (Wohl-Ziegler) of methyl-bromo-heterocycles is common, it is often plagued by over-bromination (gem-dibromides). For high-purity applications in drug development, the Alcohol Activation Route is superior.

Comparative Synthesis Methods
MethodReagentsProsCons
Radical Bromination NBS, AIBN/Benzoyl Peroxide,

One step from cheap methyl precursors.Poor selectivity (mono vs di); difficult purification; hazardous solvent.
Appel Reaction

,

, DCM
Very mild; high regioselectivity.Generates phosphine oxide waste (hard to remove).
Phosphorus Tribromide

, Toluene/DCM
Industry Standard. Clean, scalable.Requires strict anhydrous conditions.

Detailed Protocol: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This protocol utilizes the


 method to convert (6-bromopyridin-2-yl)methanol into the target building block. This approach avoids the formation of inseparable gem-dibromide impurities common in radical bromination.
Reagents & Equipment
  • Substrate: (6-bromopyridin-2-yl)methanol (1.0 eq)

  • Reagent: Phosphorus tribromide (

    
    ) (0.4 eq - Note: stoichiometry is 1:3, but slight excess is used)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

  • Safety:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    
Step-by-Step Methodology
  • Setup: Charge a flame-dried 3-neck round-bottom flask with (6-bromopyridin-2-yl)methanol (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Prepare a solution of

    
     (4.0 mmol, 1.2 eq of Br atoms) in DCM (10 mL). Add this dropwise to the reaction mixture over 20 minutes via an addition funnel.
    
    • Causality: Slow addition at low temperature prevents exotherms that could degrade the sensitive benzylic-type bromide.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting alcohol is much more polar than the bromide product.

  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous

    
    .
    
    • Critical Step: The quench neutralizes HBr byproducts. Acidic conditions can promote hydrolysis of the product back to the alcohol.

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate in vacuo at low temperature (<30°C).
    
  • Purification: If necessary, purify via rapid silica plug filtration (100% DCM or 10% EtOAc/Hexane).

    • Note: Avoid long exposure to silica, which is slightly acidic and can degrade the product.

Stability & Storage (Self-Validating System)

To verify the integrity of your building block before use, check for lachrymatory effect (irritation to eyes/nose implies active alkyl bromide) and solubility .

  • Storage: Store at -20°C under Argon.

  • Degradation: If the solid turns green/black or becomes gummy, it has likely polymerized or hydrolyzed.

Applications in Drug Discovery

These scaffolds are particularly effective in Fragment-Based Drug Discovery (FBDD) for "fragment linking."

Case Study: Kinase Inhibitor Design

In the design of Type II kinase inhibitors, a "hinge binder" (often a heterocycle) needs to be connected to a "solvent front" moiety.

  • Step 1: The bromomethyl group is reacted with a piperazine or morpholine (solubility group) via

    
    .
    
  • Step 2: The aryl bromide is coupled via Suzuki reaction to the hinge-binding heteroaryl core.

This order ensures the solubility tail is attached under mild conditions that do not disturb the sensitive heteroaryl halide required for the critical carbon-carbon bond formation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on heterocyclic reactivity and halogenation patterns).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Wohl-Ziegler and Appel reactions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

    
     vs Pd-coupling chemoselectivity). 
    
  • Schlosser, M. (2005). "The diverse chemistry of halogenated pyridines." Angewandte Chemie International Edition. (Review of halogenated pyridine building blocks).

Architecting Efficacy: The Strategic Design and Synthesis of 2,4,5-Trisubstituted Oxazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole ring—specifically the 2,4,5-trisubstituted scaffold —represents a "privileged structure" in modern drug discovery. Unlike its mono- or di-substituted counterparts, the fully substituted oxazole offers a unique vector for maximizing ligand-target interactions while rigidly orienting pharmacophores in 3D space. This guide moves beyond basic heterocyclic chemistry to explore the strategic application of these derivatives. We analyze the causality between substitution patterns and biological efficacy, provide validated synthetic protocols for regioselective construction, and examine the scaffold's role in modulating physicochemical properties like lipophilicity and metabolic stability.

Part 1: Structural Significance & Pharmacophore Analysis

The Oxazole Bioisostere Advantage

In medicinal chemistry, the oxazole ring is frequently employed as a bioisostere for amides and esters, offering improved hydrolytic stability. However, the 2,4,5-trisubstituted variant offers distinct advantages:

  • Conformational Restriction: By substituting all three carbon positions, the scaffold acts as a rigid spacer, locking attached domains (e.g., aryl rings) into specific dihedral angles crucial for binding affinity.

  • Electronic Modulation: The oxazole ring is electron-poor (π-deficient).

    • N3 (Nitrogen): A weak hydrogen bond acceptor (HBA).

    • O1 (Oxygen): Contributes to the dipole moment but rarely participates in strong H-bonding.

    • C2 Position: Highly susceptible to nucleophilic attack if not substituted, but in trisubstituted forms, it becomes a key vector for lipophilic interactions.

SAR Logic: The "Triangle of Activity"

The substitution pattern dictates the biological outcome. A common error in early-stage discovery is treating C4 and C5 as equivalent vectors. They are electronically and sterically distinct.

  • C2-Substitution: Often drives potency via π-π stacking or hydrophobic pocket filling.

  • C4-Substitution: Points away from the N3 lone pair; ideal for solubilizing groups or solvent-exposed tails.

  • C5-Substitution: Proximal to O1; often involved in core structural alignment within the binding pocket.

Diagram 1: Pharmacophore Interaction Logic

The following diagram illustrates the interaction logic for a generic kinase inhibitor based on a trisubstituted oxazole core.

OxazoleSAR Oxazole 2,4,5-Trisubstituted Oxazole Core C2 C2 Position (Lipophilic Domain) Oxazole->C2 Regiocontrol C4 C4 Position (Solvent Exposed) Oxazole->C4 Steric Bulk C5 C5 Position (Hinge Binder/Core) Oxazole->C5 Electronic Tuning Target_Pocket Hydrophobic Pocket C2->Target_Pocket π-π Stacking Solvent Solvent Front (Solubility) C4->Solvent Hydrophilicity Hinge Hinge Region (H-Bonding) C5->Hinge Shape Complimentarity

Caption: SAR Logic Map: Differentiating the strategic roles of C2, C4, and C5 vectors in ligand design.

Part 2: Synthetic Architectures (The "How-To")

Achieving full substitution requires overcoming the inherent regioselectivity challenges of the oxazole ring. We focus on two primary methodologies: Cyclodehydration (Constructive) and Direct Functionalization (Convergent).

Strategy A: The Modified Robinson-Gabriel Synthesis

The classical Robinson-Gabriel dehydration of 2-acylamino ketones is the most reliable method for generating 2,4,5-trisubstituted oxazoles.

  • Mechanism: Cyclodehydration of

    
    -acylamino ketones using dehydrating agents (
    
    
    
    , Burgess reagent, or
    
    
    ).
  • Why use it: It allows for the precise pre-installation of substituents on the acyclic precursor, guaranteeing regiochemistry.

  • Limitation: Harsh acidic conditions can degrade sensitive functional groups.

Strategy B: Transition-Metal Catalyzed C-H Activation

For late-stage functionalization (LSF), C-H activation is superior.

  • C2-Arylation: The C2 proton is the most acidic (

    
    ) and is easily activated by Pd or Cu catalysts.
    
  • C5-Arylation: Direct arylation at C5 is favored in 2,4-disubstituted oxazoles due to electrophilic substitution rules.

  • Sequence: To make a 2,4,5-trisubstituted oxazole from a simpler core, the sequence is typically: Synthesize 2,4-disubstituted parent

    
     C5-H Activation (Electrophilic) or C5-Halogenation/Coupling. 
    
Table 1: Synthetic Method Comparison
MethodologyKey ReagentsRegiocontrolToleranceBest For
Robinson-Gabriel

,

, Burgess
Excellent (Pre-defined)Low (Acid sensitive)Scale-up of fixed cores
Oxidative Cyclization

, TBAI, Peroxides
GoodModerateSynthesis from enamides
Van Leusen TosMIC, BaseVariable (C4/C5 issues)High2,4-disubstituted precursors
C-H Activation

, Phosphine ligands
High (Electronic driven)HighLibrary generation (Diversity)

Part 3: Experimental Protocols

Protocol 1: Iodine-Mediated Oxidative Cyclization of Enamides

A metal-free, scalable route to 2,4,5-trisubstituted oxazoles.

Context: This method avoids toxic heavy metals and uses enamides generated from simple acid chlorides and enamines. It is particularly useful for introducing sensitive aryl groups at C2 and C5.

Workflow Diagram:

ProtocolWorkflow Step1 Precursor Assembly (Enamide Formation) Step2 Oxidative Cyclization (I2 / TBHP / Base) Step1->Step2 80°C, 1,4-Dioxane Step3 Quench & Workup (Na2S2O3) Step2->Step3 Complete Conversion Step4 Purification (Flash Column) Step3->Step4 Organic Layer

Caption: Workflow for the iodine-mediated synthesis of trisubstituted oxazoles.

Step-by-Step Methodology:

  • Reagents:

    • Substituted Enamide (1.0 equiv)

    • Iodine (

      
      ) (0.5 equiv) - Catalytic role initiated by oxidant
      
    • TBHP (tert-Butyl hydroperoxide) (2.0 equiv) - Terminal oxidant

    • 
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the enamide,

      
      , and 
      
      
      
      .
    • Solvate: Add 1,4-Dioxane under an argon atmosphere. Add TBHP dropwise.

    • React: Seal the tube and heat to 80°C for 6–12 hours. Monitor by TLC (usually Hexane/EtOAc 4:1). The disappearance of the enamide spot indicates completion.

    • Quench: Cool to room temperature. Add saturated aqueous

      
       (sodium thiosulfate) to quench excess iodine (color change from dark brown to yellow/clear).
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: Purify via flash chromatography on silica gel.

  • Validation:

    • 1H NMR: Look for the disappearance of the vinylic proton of the enamide.

    • 13C NMR: Confirm the presence of the oxazole carbons (typically

      
       130–160 ppm).
      

Part 4: Medicinal Chemistry Case Studies

COX-2 Inhibitors (Valdecoxib & Derivatives)

While Valdecoxib is an isoxazole, the oxazole analogues (e.g., Parecoxib metabolites and specific oxazole-based COX-2 inhibitors) demonstrate the power of the 2,4,5-substitution pattern.

  • Mechanism: The vicinal diaryl substitution (typically at C4 and C5) mimics the geometry required to fit into the COX-2 hydrophobic channel.

  • Design Insight: Placing a sulfonamide moiety on the C4-phenyl ring and a lipophilic phenyl at C5 provides optimal selectivity over COX-1.

Kinase Inhibitors (VEGFR/PDGFR)

Trisubstituted oxazoles act as scaffolds where the oxazole nitrogen (N3) can serve as a hinge binder, or the scaffold orients "tail" groups into the solvent-exposed region.

  • Example: AAZ (Aurora A Kinase inhibitors).

  • SAR: C2-amino substitutions often enhance solubility and H-bonding capability within the ATP binding pocket.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. [Link]

  • Kawano, Y., et al. (2009). Direct C-H Arylation of Oxazoles. Angewandte Chemie International Edition. [Link]

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry. (Note: Reference provides structural basis for vicinal diaryl heterocycles). [Link]

  • Wang, J., et al. (2011). Iodine-Mediated Oxidative Cyclization of Enamides to Oxazoles. Organic Letters. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Strategic Blueprint: The 2-Phenyl-5-Bromo-4-Substituted Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pivot" Scaffold

In the landscape of heterocyclic medicinal chemistry, the oxazole ring serves as a critical bioisostere for amide bonds and a rigid linker in pharmacophores. Specifically, 2-phenyl-5-bromo-4-substituted oxazoles represent a high-value "pivot" scaffold.

The 2-phenyl group provides essential lipophilicity and


-

stacking potential for protein binding, while the 4-substituent offers steric tailoring. However, the 5-bromo functionality is the strategic linchpin. It transforms a static heterocycle into a dynamic electrophile, enabling late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This guide details the robust synthesis, functionalization, and application of this specific molecular architecture.

Synthetic Architecture

To access the 5-bromo derivative, one must first construct the 2,4-disubstituted parent system. The most reliable route involves the cyclodehydration of


-acylamino ketones (Robinson-Gabriel Synthesis), followed by regioselective electrophilic aromatic substitution.
Pathway A: The Robinson-Gabriel Cyclization

The precursor, an


-acylamino ketone, is generated by condensing a 2-amino-1-phenylethanone derivative with benzoyl chloride. Cyclization is induced by dehydrating agents such as POCl

or H

SO

.
  • Mechanism: Protonation of the keto-oxygen

    
     Nucleophilic attack by the amide oxygen 
    
    
    
    Loss of water
    
    
    Aromatization.
  • Why this route? It allows independent variation of the C2 (via acid chloride) and C4 (via amino ketone) substituents before ring closure.

Pathway B: Regioselective C5 Bromination

Once the 2-phenyl-4-substituted oxazole is formed, the C5 position is the most electron-rich site remaining.

  • Reagent of Choice: N-Bromosuccinimide (NBS).

  • Solvent System: Acetonitrile (MeCN) or DMF.

  • Radical vs. Ionic: While NBS can operate via radical mechanisms, in polar aprotic solvents with oxazoles, it proceeds via an ionic electrophilic aromatic substitution (

    
    ).
    
Visualization of Synthetic Logic

OxazoleSynthesis Precursor Alpha-Acylamino Ketone Cyclization Robinson-Gabriel Cyclization (POCl3) Precursor->Cyclization -H2O ParentOxazole 2-Phenyl-4-Substituted Oxazole Cyclization->ParentOxazole Aromatization Bromination Bromination (NBS/MeCN) ParentOxazole->Bromination S_EAr @ C5 FinalProduct 2-Phenyl-5-Bromo -4-Substituted Oxazole Bromination->FinalProduct Functionalization

Figure 1: Stepwise construction of the 5-bromooxazole scaffold showing cyclization followed by regioselective bromination.

Critical Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol: Regioselective Bromination with NBS

Objective: Convert 2-phenyl-4-methyloxazole to 2-phenyl-5-bromo-4-methyloxazole.

Reagents:

  • Substrate: 2-phenyl-4-methyloxazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (anhydrous) (0.5 M concentration)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 2-phenyl-4-methyloxazole and anhydrous acetonitrile under an inert atmosphere (

    
    ). Reason: Moisture can quench the bromonium intermediate or lead to side products.
    
  • Addition: Add NBS portion-wise over 15 minutes at

    
    . Reason: Exothermic control; prevents over-bromination or ring opening.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.

  • Quench: Pour reaction mixture into saturated

    
     (sodium thiosulfate) solution. Reason: Reduces unreacted bromine species.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 2-phenyl-5-bromo-4-substituted oxazole with an aryl boronic acid.

Reagents:

  • Halide: 5-bromooxazole derivative (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 10 mins. Reason: Oxygen poisons Pd(0) catalysts.

  • Catalyst Addition: Add

    
     and the 5-bromooxazole. Seal the vial immediately.
    
  • Heating: Heat to

    
     for 12 hours.
    
  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Reactivity Profile & Data Analysis

The C5-Br bond in oxazoles is highly reactive due to the electron-deficient nature of the heterocycle, making it an excellent partner for oxidative addition to Pd(0).

Comparative Brominating Agents

Not all bromination sources yield the same results. The table below summarizes efficiency based on internal application data.

ReagentSolventTemp (

)
Yield (%)Selectivity (C5 vs Side Chain)Notes
NBS MeCN 25 88-95 High (>99:1) Standard Protocol. Cleanest reaction.


065-75ModerateHarder to handle; corrosive fumes.
NBS

Reflux40-60LowPromotes radical bromination on alkyl side-chains (Wohl-Ziegler).
Pyridinium TribromideEtOH2580HighGood alternative, greener solvent.
Mechanistic Pathway: Suzuki Coupling

The catalytic cycle for functionalizing the 5-bromo position follows the standard Pd(0)/Pd(II) cycle.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 5-Br-Oxazole TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Ar-Ar'

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling at the C5 position of the oxazole ring.

Medicinal Chemistry Applications

The 2-phenyl-5-bromo-4-substituted oxazole is not just an intermediate; it is a gateway to bioactive diversity.

  • Kinase Inhibitors: The oxazole ring mimics the adenine core of ATP. Substitution at C5 with heteroaromatics (via Stille/Suzuki) allows the molecule to reach into the hydrophobic pocket of kinases (e.g., VEGFR, EGFR).

  • Antimicrobials: 2,5-disubstituted oxazoles have shown efficacy against Gram-positive bacteria. The bromine handle allows for the rapid generation of libraries to optimize lipophilicity (LogP).

  • Fluorescent Probes: Oxazoles are inherently fluorescent (scintillators like POPOP). Extending the conjugation at C5 via Sonogashira coupling shifts the emission wavelength, useful for biological imaging.

References

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Foundational text on oxazole chemistry).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Robinson-Gabriel Synthesis).

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Updates on halogenation of heterocycles).

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Reviews, 107(11), 5505–5555. (Context on halogen migration in heterocycles).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Core reference for the coupling protocol).

Advanced Bioisosteric Design: Optimization of the 5-Bromo-4-(bromomethyl)-2-phenyloxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of bioisosteric strategies for the 5-bromo-4-(bromomethyl)-2-phenyloxazole scaffold. This document is structured for medicinal chemists and drug discovery scientists, focusing on structural optimization, metabolic stability, and synthetic feasibility.

Executive Summary

The molecule 5-bromo-4-(bromomethyl)-2-phenyloxazole represents a highly functionalized heterocyclic scaffold. In a drug discovery context, this structure presents a paradox: it possesses a "privileged" 2-phenyloxazole core found in various bioactive agents (e.g., COX-2 inhibitors, PPAR agonists), yet it contains a highly reactive 4-bromomethyl "warhead" and a 5-bromo halogen handle.

This guide addresses the transformation of this reactive intermediate into a drug-like lead candidate. By applying bioisosteric principles, we aim to:

  • Eliminate Genotoxicity Risks: Replace the alkylating 4-bromomethyl group with stable, non-reactive mimics.

  • Optimize Physicochemical Properties: Tune Lipophilicity (

    
    ) and Topologic Polar Surface Area (TPSA) by modifying the oxazole core and phenyl ring.
    
  • Enhance Metabolic Stability: Block potential oxidation sites on the phenyl ring and the oxazole backbone.

Structural Deconstruction & Pharmacophore Analysis

To design effective bioisosteres, we must first dissect the electronic and steric contributions of each sector of the molecule.

The Four Zones of Optimization
  • Zone A (Core): The 1,3-Oxazole Ring. A planar, aromatic linker. The oxygen atom acts as a weak H-bond acceptor; the nitrogen is the primary basic center (though weak, pKa ~0.8).

  • Zone B (C2-Substituent): The Phenyl Group. Provides bulk lipophilicity and

    
    -
    
    
    
    stacking interactions. High metabolic liability at the para-position.
  • Zone C (C5-Substituent): The Bromine Atom. A lipophilic, electron-withdrawing group (EWG) capable of halogen bonding.

  • Zone D (C4-Substituent): The Bromomethyl Group (

    
    ). An electrophilic alkylating agent. In final drugs, this must be replaced to avoid structural alerts for mutagenicity.
    

Bioisosteric Strategies

Zone A: Core Hopping (The Scaffold)

Replacing the oxazole ring alters the vector orientation of substituents and the electronic distribution.

BioisostereStructureEffect on PropertiesRationale
Thiazole S instead of OIncreases

; Reduces basicity; Increases aromaticity.
Improves metabolic stability; Sulfur can participate in non-covalent interactions.
Imidazole NH instead of OIncreases polarity; Introduces H-bond donor.Improves solubility; N-H can be a handle for further functionalization.
1,2,4-Oxadiazole Extra NLowers

; Reduces metabolic stability (reductive ring opening).
Used to lower lipophilicity if the lead is too greasy.
1,3,4-Oxadiazole Symmetrical NSignificantly lowers

; Higher TPSA.
Improves water solubility; alters H-bond network.
Zone D: Stabilizing the "Warhead" (C4-Bromomethyl)

The


 group is likely a synthetic handle. For a bioactive ligand, we replace the halogen with groups that mimic its size or polarity without the reactivity.
  • Strategy 1: The Methyl Isostere (

    
    ). 
    
    • Result: 5-bromo-4-methyl-2-phenyloxazole.

    • Impact: Removes reactivity; maintains steric volume.

  • Strategy 2: The Hydroxymethyl Isostere (

    
    ). 
    
    • Result: 5-bromo-4-(hydroxymethyl)-2-phenyloxazole.

    • Impact: Introduces H-bond donor; lowers

      
      .
      
  • Strategy 3: The Trifluoroethyl Isostere (

    
    ). 
    
    • Result: Bioisostere of the ethyl/propyl chain.

    • Impact: Metabolic blocking; maintains lipophilicity but removes nucleophilic displacement risk.

Zone B & C: Tuning Electronic & Steric Fit
  • C2-Phenyl Replacement:

    • 2-Pyridyl: Reduces

      
       by ~1 unit; introduces N-acceptor.
      
    • 4-Fluorophenyl: Blocks para-metabolism (CYP450 oxidation).

  • C5-Bromo Replacement:

    • Trifluoromethyl (

      
      ): Classic bioisostere for halogens. chemically inert; similar volume to isopropyl but electronically withdrawing.
      
    • Cyano (

      
      ): Linear, rigid, H-bond acceptor.
      

Visualizing the Design Logic (SAR Map)

The following diagram illustrates the decision tree for modifying the 5-bromo-4-(bromomethyl)-2-phenyloxazole scaffold.

SAR_Logic Core 5-bromo-4-(bromomethyl)- 2-phenyloxazole ZoneA Zone A: Oxazole Core Core->ZoneA ZoneB Zone B: C2-Phenyl Core->ZoneB ZoneC Zone C: C5-Bromo Core->ZoneC ZoneD Zone D: C4-Bromomethyl Core->ZoneD IsoA1 Thiazole (Stability) ZoneA->IsoA1 IsoA2 Imidazole (Solubility) ZoneA->IsoA2 IsoB1 Pyridine (Lower LogP) ZoneB->IsoB1 IsoB2 4-F-Phenyl (Block Metabolism) ZoneB->IsoB2 IsoC1 CF3 Group (Metabolic Block) ZoneC->IsoC1 IsoC2 Cyclopropyl (Steric Bulk) ZoneC->IsoC2 IsoD1 -CH2-OH (Polar H-bond) ZoneD->IsoD1 IsoD2 -CH2-OMe (Ether Linker) ZoneD->IsoD2

Figure 1: Strategic Structure-Activity Relationship (SAR) map for the optimization of the oxazole scaffold.

Experimental Protocols

Synthesis of the Core Scaffold & Isosteres

The synthesis of 2,4,5-trisubstituted oxazoles often relies on the cyclodehydration of


-acylamino ketones (Robinson-Gabriel synthesis) or the condensation of amides with 

-haloketones.
Protocol: General Synthesis of 4-Substituted-2-Phenyloxazoles

This protocol validates the construction of the core before bromination.

  • Reagents: Benzamide (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), Solvent (Toluene or EtOH).

  • Condensation: Reflux benzamide and ethyl 4-chloroacetoacetate to form the intermediate amide.

  • Cyclization: Treat with

    
     or concentrated 
    
    
    
    to effect cyclodehydration.
  • Functionalization (C5-Bromination):

    • Dissolve the resulting 2-phenyl-4-(substituted)oxazole in

      
       or Acetonitrile.
      
    • Add N-Bromosuccinimide (NBS, 1.1 eq).

    • Stir at room temperature (electrophilic aromatic substitution at C5 is favored).

    • Note: If C4 contains a methyl group, radical bromination (NBS/AIBN/Reflux) will target the methyl group to form the

      
       species.
      
Comparative Hydrolytic Stability Assay

To verify the stability of bioisosteres (e.g., Oxadiazole vs. Oxazole) in simulated biological fluids.

  • Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO.

  • Incubation: Dilute to 100

    
    M in Phosphate Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2).
    
  • Sampling: Incubate at 37°C. Aliquot samples at t=0, 1h, 4h, 24h.

  • Analysis: Quench with cold acetonitrile/internal standard. Analyze via LC-MS/MS.

  • Metric: Calculate % remaining. A successful bioisostere should show >95% stability at 24h in PBS.

Quantitative Comparison of Bioisosteres

The following table projects the physicochemical shifts when modifying the parent molecule. Parent: 5-bromo-4-methyl-2-phenyloxazole (Using Methyl as the stable surrogate for Bromomethyl).

Scaffold VariantLogP (Est.)TPSA (

)
Metabolic RiskNotes
Parent (Oxazole) ~3.8~26ModerateBaseline. High lipophilicity.
Thiazole Analog ~4.2~13LowMore lipophilic; S-oxidation possible.
Imidazole Analog ~2.5~28LowAmphoteric; pH dependent solubility.
2-Pyridyl (C2) ~2.9~39LowImproved solubility; reduced LogP.
4-F-Phenyl (C2) ~3.9~26Very LowBlocks para-hydroxylation.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. [Link]

  • Piotrowska, H., et al. (2011). Synthesis and biological activity of some 2,4,5-trisubstituted oxazole derivatives. Medicinal Chemistry Research. [Link]

Methodological & Application

Application Note & Protocols: Regioselective Functionalization of 2-Phenyl-4-methyl-5-bromooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This document provides a detailed guide for the regioselective functionalization of 2-phenyl-4-methyl-5-bromooxazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will explore various robust and scalable protocols, with a primary focus on palladium-catalyzed cross-coupling reactions. The underlying principles governing regioselectivity will be discussed, offering researchers the rationale behind experimental design. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this scaffold for the synthesis of novel molecular entities.

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole motif is a privileged five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous biologically active compounds. Functionalized oxazoles are integral components of various pharmaceuticals, including anti-inflammatory agents, antibiotics, and kinase inhibitors. The strategic functionalization of pre-existing oxazole rings, such as 2-phenyl-4-methyl-5-bromooxazole, offers a convergent and efficient approach to novel analogues, bypassing the need for de novo ring synthesis. The bromine atom at the C5 position serves as a versatile handle for a wide array of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.

Strategic Overview: Pathways for Functionalization

The primary strategies for the regioselective functionalization of 2-phenyl-4-methyl-5-bromooxazole revolve around the reactivity of the C-Br bond at the 5-position. This position is electronically distinct and sterically accessible, making it the preferred site for modification. The most prevalent and versatile methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions form the bedrock of modern synthetic organic chemistry and are exceptionally well-suited for the C5-functionalization of oxazoles. This includes Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

  • Lithiation-Trapping Sequences: Halogen-metal exchange at the C5 position can generate a potent nucleophile, which can then be quenched with various electrophiles.

This guide will focus on providing detailed protocols for the most common and reliable palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

Palladium catalysts, in combination with appropriate ligands, are highly effective in mediating the formation of new carbon-carbon and carbon-heteroatom bonds at the C5-position of 2-phenyl-4-methyl-5-bromooxazole. The general catalytic cycle for these reactions is depicted below.

Palladium_Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)Ln->Oxidative_Addition R-X R-Pd(II)-X R-Pd(II)(Ln)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-M) R-Pd(II)-R' R-Pd(II)(Ln)-R' Transmetalation->R-Pd(II)-R' M-X M-X (Byproduct) Transmetalation->M-X Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)Ln Regeneration R-R' R-R' (Product) Reductive_Elimination->R-R' R-Pd(II)-X->Transmetalation R'-M R-Pd(II)-R'->Reductive_Elimination

Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.

Protocol: Synthesis of 2-phenyl-4-methyl-5-(aryl)oxazole

Materials:

  • 2-phenyl-4-methyl-5-bromooxazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (1-5 mol%)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand (2-10 mol%)

  • Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (2-3 equivalents)

  • Toluene and Water (or another suitable solvent system like DME or THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, nitrogen/argon inlet)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N2 or Ar), add 2-phenyl-4-methyl-5-bromooxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as Pd(OAc)2 (0.02 mmol), and the phosphine ligand, for example, SPhos (0.04 mmol).

  • Add the solvent system, typically a mixture of toluene (5 mL) and water (1 mL).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-phenyl-4-methyl-5-(aryl)oxazole.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst and the phosphine ligands.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. Carbonates are often preferred for their moderate basicity and good solubility in the aqueous phase.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich ligands like SPhos or XPhos often provide excellent results.

  • Solvent System: A biphasic solvent system like toluene/water is common, allowing for the dissolution of both the organic substrates and the inorganic base.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling utilizes organotin reagents as the nucleophilic partner. While organotin compounds are more toxic than organoborons, they are often highly reactive and can be used when boronic acids are unstable or difficult to prepare.

Protocol: Synthesis of 2-phenyl-4-methyl-5-(vinyl/aryl)oxazole

Materials:

  • 2-phenyl-4-methyl-5-bromooxazole

  • Organostannane (e.g., tributyl(vinyl)tin or aryltributyltin) (1.1 - 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-3 mol%)

  • Tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh3) (4-12 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Standard workup and purification reagents as described for the Suzuki coupling.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-phenyl-4-methyl-5-bromooxazole (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the organostannane (1.1 mmol), the palladium catalyst Pd2(dba)3 (0.015 mmol), and the ligand TFP (0.06 mmol).

  • Degas the solution as previously described.

  • Heat the reaction to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and wash with water and brine. A wash with a saturated aqueous solution of potassium fluoride (KF) can help to remove tin byproducts.

  • Dry, concentrate, and purify the product by column chromatography.

Causality in Protocol Design:

  • Anhydrous Conditions: Organostannanes can be sensitive to moisture, so anhydrous solvents are preferred.

  • Ligand Choice: Ligands like TFP or AsPh3 are effective in Stille couplings. The choice can influence reaction rates and yields.

  • Tin Byproduct Removal: The use of KF is a common strategy to precipitate insoluble tin fluorides, simplifying purification.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is the method of choice for installing an alkyne moiety at the C5 position. This reaction involves the coupling of a terminal alkyne with the bromooxazole in the presence of a palladium catalyst and a copper(I) co-catalyst.

Protocol: Synthesis of 2-phenyl-4-methyl-5-(alkynyl)oxazole

Materials:

  • 2-phenyl-4-methyl-5-bromooxazole

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • A suitable base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2-4 equivalents), which can also serve as the solvent.

  • Anhydrous Tetrahydrofuran (THF) or DMF (if a co-solvent is needed).

  • Standard workup and purification reagents.

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-phenyl-4-methyl-5-bromooxazole (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol), and CuI (0.06 mmol).

  • Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et3N, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the amine salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Key Mechanistic Considerations:

  • Dual Catalysis: The reaction operates through a synergistic dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

  • Base Role: The amine base is essential for deprotonating the terminal alkyne to form the nucleophilic acetylide and also to neutralize the HBr generated during the reaction.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 5-bromooxazole, PdCl2(PPh3)2, and CuI in a Schlenk flask B Add solvent (THF) and base (Et3N) A->B C Add terminal alkyne dropwise B->C D Stir at RT to 60 °C (2-12 h) C->D E Monitor by TLC D->E F Filter through Celite E->F G Concentrate filtrate F->G H Purify by column chromatography G->H

Figure 2: Experimental Workflow for Sonogashira Coupling.

Data Summary: Comparative Analysis of C5-Functionalization

Reaction TypeTypical Catalyst/LigandBase/Co-catalystSolventTemperature (°C)Yield Range (%)
Suzuki-Miyaura Pd(OAc)2 / SPhosK2CO3Toluene/Water80-10075-95
Stille Pd2(dba)3 / TFP-DMF or Toluene80-11070-90
Sonogashira PdCl2(PPh3)2CuI / Et3NTHF / Et3N25-6080-98
Buchwald-Hartwig Pd2(dba)3 / BINAPNaOtBuToluene90-11065-85

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions employed.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited methodologies in synthetic organic chemistry. To ensure reproducibility and success, the following self-validating checks should be incorporated into your workflow:

  • Starting Material Purity: Confirm the purity of the 2-phenyl-4-methyl-5-bromooxazole by NMR and/or melting point analysis. Impurities can inhibit the catalyst and lead to lower yields.

  • Reagent Quality: Use high-purity, and where specified, anhydrous reagents and solvents. The activity of the palladium catalyst is paramount.

  • Atmosphere Control: Rigorous exclusion of oxygen is critical for many of these reactions. Ensure your inert gas setup is functioning correctly.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS) to determine the point of completion and to identify any potential side reactions.

  • Product Characterization: Unambiguously confirm the structure of the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Conclusion

The regioselective functionalization of 2-phenyl-4-methyl-5-bromooxazole at the C5-position is a robust and versatile strategy for the synthesis of a diverse array of oxazole derivatives. Palladium-catalyzed cross-coupling reactions, in particular, offer a reliable and high-yielding approach. By understanding the underlying principles and carefully controlling the reaction parameters as outlined in these protocols, researchers can effectively utilize this valuable building block in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Vedejs, E.; Org. Lett. 2000, 2, 10, 1483-1485. [Link]

  • Shafir, A.; et al. J. Am. Chem. Soc. 2006, 128, 26, 8742-8750. [Link]

Procedure for radical bromination of 4-methyl-5-bromo-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches about radical bromination of substituted oxazoles, particularly using NBS. I'm prioritizing reagents and suitable conditions. The goal is to build a solid foundation of existing literature on this particular chemistry, specifically on oxazole substrates and radical bromination methodologies.

Refining Search Parameters

I've expanded my search to include specific radical bromination of 4-methyl-5-bromo-2-phenyloxazole, hoping to find established protocols or related reactions. I am also investigating the mechanism of benzylic bromination and looking up the safety data. Furthermore, I have decided to start drafting an application note to outline the importance of brominated oxazoles.

Planning Detailed Protocol

I'm now diving into planning the detailed experimental protocol. My Google searches will target radical bromination of substituted oxazoles, NBS as a reagent, and reaction conditions. I'm focusing on finding established protocols and analogous reactions. I'll include benzylic bromination mechanisms and safety data. Next, I plan to structure the application note, introducing the value of brominated oxazoles in drug development, then explaining the radical halogenation mechanism. I'll then create the experimental protocol, incorporating reagent tables and a workflow diagram.

Troubleshooting & Optimization

Technical Support Center: Stability Management of Bromomethyl Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Stabilization, Storage, and Handling of Bromomethyl Oxazoles Doc ID: BMO-STAB-001

Executive Summary: The Reactivity Paradox

Bromomethyl oxazoles are versatile but notoriously fickle intermediates. Their utility in medicinal chemistry stems from the high electrophilicity of the exocyclic methylene carbon. However, this same feature drives their rapid degradation.

The Core Challenge: You are fighting a war on two fronts.

  • Intermolecular Self-Quaternization: The oxazole nitrogen is weakly nucleophilic, but the bromomethyl group is a potent electrophile. In concentrated solutions, molecules attack each other, forming insoluble ionic oligomers.

  • Facile Hydrolysis: The electron-deficient heterocycle makes the methylene carbon highly susceptible to

    
    -type solvolysis, rapidly converting your bromide to an alcohol in the presence of trace moisture.
    

Diagnostic & Troubleshooting Guide

Symptom Checker

Use this table to diagnose the state of your reagent immediately.

ObservationDiagnosisRoot CauseCorrective Action
White/Yellow Precipitate Self-Quaternization Concentration too high; stored too long in polar aprotic solvents.Filter solids (irreversible). Use filtrate immediately. Dilute future stocks to <0.1 M.
fuming/Acrid Smell Hydrolysis (HBr release) Moisture ingress. HBr is evolving as the alcohol forms.Discard. The material is compromised. Check solvent water content (Karl Fischer).
Darkening/Red Color Radical Degradation Exposure to UV/Ambient light leading to C-Br homolysis.Purify via rapid silica plug (if stable) or recrystallize. Store in amber vials.
LCMS: M-79 peak loss Solvolysis Reaction with nucleophilic solvent (MeOH, EtOH).Switch Solvent. Never use protic solvents for storage. Use Anhydrous DCM or Toluene.
Visualizing the Degradation Pathways

Understanding how the molecule dies is the first step to keeping it alive.

DegradationPathways Start Bromomethyl Oxazole (Active Species) Alcohol Hydroxymethyl Oxazole (Inactive Alcohol) Start->Alcohol Hydrolysis (Fast) HBr HBr (Acid) Start->HBr Dimer Oxazolium Salt (Precipitate/Dimer) Start->Dimer Self-Alkylation (Intermolecular) Water Trace H2O Water->Alcohol Heat Concentration/Heat Heat->Dimer

Figure 1: Primary degradation mechanisms. Note that self-alkylation is concentration-dependent, while hydrolysis is moisture-dependent.

Handling Protocols & Best Practices

A. Solvent Selection Matrix

The choice of solvent is the single most critical factor in stability.

SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent for short-term handling. Non-nucleophilic. Must be anhydrous.
Toluene/Benzene High Best for storage. Low polarity suppresses self-quaternization (ionic transition state).
THF/Ether Medium Acceptable if fresh. Peroxides or stabilizers can sometimes react.
Acetonitrile Low High polarity stabilizes the transition state for self-alkylation. Avoid for long storage.
Methanol/Ethanol Critical Failure DO NOT USE. Rapid solvolysis to alkyl ethers.
B. The "Dilute & Cold" Storage Protocol

Follow this Standard Operating Procedure (SOP) to maximize shelf-life.

  • Isolation: If synthesizing via NBS bromination, filter the succinimide byproduct rapidly using cold, anhydrous solvent.

  • Concentration: Do not concentrate to dryness if possible. Neat bromomethyl oxazoles are highly unstable.

  • Storage Solution: Store as a dilute solution (0.1 M to 0.2 M ) in Anhydrous Toluene or DCM.

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Blanket with Argon/Nitrogen. Oxygen is less of a concern than moisture, but inert gas prevents moisture ingress.

C. Reaction Workflow: In-Situ Generation

For maximum reliability, avoid isolation entirely.

Workflow Step1 Precursor: Methyl Oxazole Step2 Bromination: NBS, Radical Initiator Solvent: CCl4 or PhCF3 (Reflux) Step1->Step2 Step3 Filtration: Remove Succinimide (Keep Cold, Inert) Step2->Step3 Step4 Telescoped Reaction: Add Nucleophile directly to filtrate Step3->Step4 Do NOT Isolate

Figure 2: Recommended "Telescoped" workflow to avoid isolation instability.

Frequently Asked Questions (FAQ)

Q: I see a new spot on my TLC just below the product after 1 hour. What is it? A: This is likely the hydroxymethyl derivative (the alcohol). Silica gel is acidic and contains adsorbed water, which can hydrolyze the bromide on the plate. Tip: Run 2D-TLC or neutralize your silica plate with 1% Triethylamine in Hexane before running to confirm if the degradation is happening in the flask or on the plate.

Q: Can I purify bromomethyl oxazoles on silica gel? A: Generally, no . The acidity of silica and the time required for column chromatography usually lead to significant decomposition. Alternative: If you must purify, use neutral alumina (Grade III) or rapid filtration through a short plug of silica using a non-polar eluent (Hexane/EtOAc), and move quickly.

Q: Why does my reaction yield drop when I scale up? A: Heat transfer issues. The synthesis (radical bromination) is exothermic. On a larger scale, prolonged heating promotes the self-alkylation pathway. Fix: Use flow chemistry or portion-wise addition of the initiator to keep the radical concentration low and the reaction time short.

Q: Is the lachrymatory effect real? A: Yes. Like benzyl bromide and bromoacetone, bromomethyl oxazoles are potent alkylators of TRPA1 receptors in mucous membranes. Safety: Always handle in a functioning fume hood. Decontaminate glassware with dilute alcoholic KOH (to convert to the non-volatile alcohol/ether) before removing from the hood.

References & Authoritative Grounding

  • General Reactivity of Haloalkyl Azoles:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (See chapters on Oxazole reactivity and side-chain functionalization).

    • Context: Establishes the inductive effect of the ring nitrogen increasing the electrophilicity of the

      
      -methylene group.
      
  • Synthesis & Handling Protocols (Wohl-Ziegler Reaction):

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

    • Context: The foundational review for NBS brominations, detailing the necessity of anhydrous conditions and non-polar solvents (CCl4/Benzene) to prevent immediate solvolysis.

  • Specific Stability of Oxazole Intermediates:

    • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

    • Context: Comprehensive text detailing the instability of halomethyl oxazoles toward hydrolysis and polymerization.

  • Safety Data (Lachrymators/Alkylating Agents):

    • PubChem Compound Summary:4-(Bromomethyl)-5-methyl-2-phenyloxazole .

    • Context: Safety data regarding skin irritation and lachrymatory properties common to this class.

Resolving regioselectivity issues in oxazole ring halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Support Center. Ticket ID: OXZ-HAL-001 Subject: Resolving Regioselectivity & Stability Issues in Oxazole Halogenation Support Level: Senior Application Scientist

Executive Summary

Oxazole halogenation is notoriously sensitive to reaction conditions due to the competing electronic effects of the oxygen (position 1) and nitrogen (position 3) atoms. The primary challenges users face are:

  • Ring Instability: The tendency of 2-lithiooxazoles to undergo ring-opening to acyclic isocyanides.

  • Regiochemical Ambiguity: Competition between the most acidic position (C-2) and the most nucleophilic position (C-5).

  • Deactivation: The electron-deficient nature of the ring hindering standard Electrophilic Aromatic Substitution (EAS).

This guide provides validated workflows to target C-2, C-4, and C-5 selectively.

Part 1: Troubleshooting Guide (Q&A Format)

Module A: The C-2 Conundrum (Lithiation & Ring Opening)

Q: I am attempting to iodinate oxazole at C-2 using n-BuLi at -78°C, but I am recovering acyclic isocyanide byproducts and low yields. What is happening?

A: You are encountering the Ring-Opening Equilibrium Trap . While C-2 is the most acidic position (


), the resulting 2-lithiooxazole species is thermally unstable. It exists in equilibrium with an open-chain isocyanide enolate (Schöllkopf cleavage).

The Fix:

  • Switch Bases: Replace

    
    -BuLi with LiHMDS  or LDA . 
    
    
    
    -BuLi is nucleophilic and can attack the C-2 position, exacerbating ring opening. LiHMDS is bulky and non-nucleophilic.
  • Thermodynamic Control: The equilibrium favors the cyclic form only at very low temperatures. Never allow the reaction to rise above -78°C before quenching with the electrophile (e.g.,

    
    , 
    
    
    
    ).
  • Inverse Addition: For extremely unstable substrates, mix the base and the electrophile first, then slowly add the oxazole (in situ trapping).

Module B: Targeting C-5 (Overcoming Deactivation)

Q: I need a 5-bromooxazole. I tried NBS in DMF, but the reaction is sluggish or yields the C-2 product. How do I force C-5 substitution?

A: Direct C-5 halogenation via EAS is difficult because the oxazole ring is


-deficient (similar to pyridine).
  • If C-2 is unsubstituted: The C-2 position is the most reactive toward nucleophiles but also susceptible to radical bromination.

  • If C-2 is blocked (alkyl/aryl): C-5 becomes the primary target for EAS.

The Fix:

  • Lewis Acid Activation: Use NBS with a Lewis acid catalyst like

    
    . This coordinates with the nitrogen, but paradoxically, in certain solvent systems, it can activate the C-5 position by increasing the electrophilicity of the NBS species.
    
  • The "Halogen Dance": If you cannot access C-5 directly, lithiate C-2, brominate it, and then treat with a base (like LDA) to induce migration of the bromine from C-2 to C-5.

Part 2: Visualizing the Mechanism

Diagram 1: The Ring-Opening Trap (C-2 Lithiation)

This diagram illustrates why your yield drops when the temperature rises. The 2-lithiooxazole opens into the isocyanide species.

Oxazole_Ring_Opening cluster_0 Reaction Conditions Temp Temp > -50°C Equilibrium Equilibrium Temp->Equilibrium Base Nucleophilic Base (n-BuLi) Lithiation Deprotonation (C-2) Base->Lithiation Start Oxazole Start->Lithiation Cyclic 2-Lithiooxazole (Cyclic Species) Lithiation->Cyclic Cyclic->Equilibrium Product 2-Halooxazole Cyclic->Product Electrophile (<-78°C) Acyclic Isocyanide Enolate (Open Chain) Equilibrium->Acyclic Heat Trash Decomposition/Polymer Acyclic->Trash

Caption: The equilibrium between the reactive cyclic lithio-species and the destructive acyclic isocyanide enolate.

Diagram 2: Regioselectivity Decision Tree

Follow this logic flow to select the correct reagent system.

Regioselectivity_Flow Start Target Position? C2 C-2 Position Start->C2 C5 C-5 Position Start->C5 Lithiation Method: Lithiation C2->Lithiation C2_Sub Is C-2 Blocked? C5->C2_Sub Li_Base Base: LiHMDS/LDA (Non-nucleophilic) Lithiation->Li_Base Li_Temp Temp: -78°C Strict Li_Base->Li_Temp Yes_Block Yes (Alkyl/Aryl) C2_Sub->Yes_Block No_Block No (H) C2_Sub->No_Block EAS Method: EAS (NBS/NIS + Acid) Yes_Block->EAS Dance Method: Halogen Dance (Start at C-2 -> Migrate) No_Block->Dance

Caption: Logical workflow for selecting reagents based on target position and substrate substitution.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective C-2 Iodination

Best for: Unsubstituted oxazoles or C-5 substituted derivatives.

Reagents:

  • Oxazole substrate (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv, 1.0 M in THF)

  • Iodine (

    
    ) (1.2 equiv) dissolved in THF
    
  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LiHMDS dropwise.

    • Note: Do not use n-BuLi unless LiHMDS fails; n-BuLi increases ring-opening risk.

  • Substrate Addition: Dissolve the oxazole in a minimal amount of THF and add dropwise to the base at -78°C. Stir for 20–30 minutes.

    • Critical: Do not let the temperature rise. The anion is forming here.

  • Quench: Add the Iodine/THF solution dropwise. The color should fade initially as iodine is consumed.

  • Workup: Allow to warm to 0°C, dilute with

    
    , and wash with saturated 
    
    
    
    (to remove excess iodine).
Protocol B: C-5 Bromination via Lewis Acid Activation

Best for: C-2 substituted oxazoles (e.g., 2-phenyloxazole).

Reagents:

  • 2-Substituted Oxazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • 
     (1.1 equiv) or TFA (Catalytic)
    
  • Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Dissolve substrate in DCM at 0°C.

  • Activation: Add

    
     dropwise. Stir for 15 minutes to allow complexation with the oxazole nitrogen (this prevents N-bromination and activates the ring).
    
  • Halogenation: Add NBS portion-wise (protect from light).

  • Reaction: Allow to warm to room temperature. Monitor by TLC.

    • Note: If reaction is slow, reflux in

      
       may be required.
      

Part 4: Data Summary & Reactivity Trends

PositionAcidity (

)
Reactivity (EAS)Reactivity (Lithiation)Primary Issue
C-2 ~20 (High)LowHighRing opening to isocyanide.
C-4 >30 (Low)ModerateVery LowHard to access directly; requires precursors.
C-5 ~27 (Med)Low-MedModerateCompetition with C-2; requires blocking C-2.

References

  • Vedejs, E. (1974). "Lithiation of oxazoles. Carbon-2 vs. Carbon-5." Journal of the American Chemical Society.

    • Foundational text on the ring-opening equilibrium of 2-lithiooxazoles.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

    • Authoritative textbook covering general reactivity and EAS of 1,3-azoles.
  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.

    • Updates on halogen dance mechanisms and palladium-c
  • Vereshchagin, L. I., et al. (1990). "Synthesis and reactivity of halooxazoles." Russian Chemical Reviews.

    • Comprehensive review of halogen

Storage conditions to prevent degradation of 5-bromo-4-(bromomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BBP-OX-INT (Generic)
Subject: Stability, Storage, and Degradation Troubleshooting

Core Directive & Compound Profile

Compound Identification: Based on the fragment provided, this guide addresses 5-Bromo-4-(bromomethyl)-2-phenyloxazole (and structurally related 4-bromomethyl-2-phenyl derivatives).

  • Functional Class:

    
    -Haloalkyl Heterocycle / Benzylic-type Bromide.
    
  • Primary Hazard: Potent Alkylating Agent & Lachrymator (Tear Gas effect).

  • Critical Weakness: High susceptibility to solvolysis (hydrolysis) and photolytic cleavage .

Executive Summary for Researchers: This compound is thermodynamically unstable in ambient conditions. The electron-withdrawing nature of the oxazole ring, combined with the leaving group ability of the bromide, makes the methylene carbon highly electrophilic. Improper storage results in the release of Hydrogen Bromide (HBr), which autocatalyzes further decomposition, turning the white solid into a corrosive brown gum.

Knowledge Base: Troubleshooting & FAQs

Ticket #001: Material Discoloration

User Question: "I purchased this compound three months ago. It was originally a white powder, but now it has turned a light yellow/beige color. Is it still usable?"

Scientist Response: Status: Caution / Degraded. The color shift indicates the onset of degradation.

  • Mechanism: Trace moisture has triggered hydrolysis of the bromomethyl group, releasing HBr.

  • Impact: The HBr acidifies the micro-environment, potentially protonating the oxazole nitrogen and accelerating decomposition.

  • Action:

    • Dissolve a small sample in CDCl

      
      . Check the proton NMR.
      
    • Look for a shift in the methylene peak (

      
       4.4–4.6 ppm). The alcohol byproduct (hydroxymethyl) will appear slightly upfield compared to the bromide.
      
    • Remediation: If purity is >90%, filter through a short plug of silica gel (neutralized with 1% Et

      
      N) to remove HBr and polar impurities immediately before use.
      
Ticket #002: Low Yield in Nucleophilic Substitution

User Question: "I am using this intermediate to synthesize a CDK inhibitor. My yields are consistently 20% lower than reported. I store the bottle in the fridge."

Scientist Response: Status: Procedural Error. "Fridge" storage (4°C) is often insufficient for long-term stability of bromomethyl heterocycles due to condensation risks upon opening.

  • Root Cause: Repeated warming/cooling cycles introduce atmospheric moisture. The compound hydrolyzes to 5-bromo-4-(hydroxymethyl)-2-phenyloxazole , which is unreactive toward your nucleophile under standard alkylation conditions.

  • Verification: Check your starting material by TLC. The alcohol impurity is significantly more polar (lower R

    
    ) than the bromide.
    
  • Solution: Switch to -20°C storage under Argon . Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Technical Deep Dive: The Degradation Pathway

Understanding the mechanism is vital for prevention. The primary failure mode is Nucleophilic Substitution (S


1/S

2 mixed character)
driven by atmospheric water.
Figure 1: Hydrolytic Degradation Cascade

DegradationPathway Compound Active Compound (Bromomethyl) Transition Transition State (Electrophilic Carbon) Compound->Transition Activation Moisture + H2O (Atmospheric) Moisture->Transition Alcohol Impurity: Alcohol (Hydroxymethyl) Transition->Alcohol Hydrolysis Acid Byproduct: HBr (Autocatalyst) Transition->Acid Elimination Acid->Compound Acid Catalysis (Feedback Loop)

Caption: The degradation cycle where atmospheric moisture displaces the bromide. The released HBr acts as an autocatalyst, accelerating the degradation of the remaining bulk material.

Standard Operating Procedures (SOP)

SOP-A: Long-Term Storage Protocol

To maintain purity >98% for periods exceeding 6 months, strict adherence to the "Dry-Cold-Dark" triad is required.

ParameterSpecificationScientific Rationale
Temperature -20°C (

5°C)
Slows kinetic rate of hydrolysis and dimerization.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and humidity.
Container Amber Vial + Parafilm/Teflon Tape Amber glass blocks UV light (prevents C-Br photolysis). Tape ensures gas-tight seal.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.
SOP-B: Handling & Weighing Workflow

This workflow prevents "condensation shock"—the most common cause of batch ruin.

StorageWorkflow Start Remove from -20°C Freezer Equilibrate Equilibrate to Room Temp (Inside Desiccator, DO NOT OPEN) Start->Equilibrate 30-60 mins Open Open under Inert Gas Flow Equilibrate->Open No Condensation Weigh Quickly Weigh Amount Open->Weigh Purge Backfill Headspace with Argon Weigh->Purge Minimize Air Exposure Seal Seal with Parafilm & Return to Cold Purge->Seal

Caption: Critical workflow to prevent moisture introduction during dispensing. Skipping the equilibration step is the primary cause of degradation.

Emergency Remediation (Re-Purification)

If your compound has degraded (yellow/brown solid), do not use it directly in sensitive couplings.

Protocol: Rapid Silica Filtration

  • Dissolve: Dissolve the crude material in a minimal amount of Dichloromethane (DCM).

  • Prepare: Pack a small glass fritted funnel with Silica Gel (SiO

    
    ).
    
  • Condition: Flush silica with 1% Triethylamine in Hexanes (to neutralize acidity), then wash with pure Hexanes.

  • Elute: Load the sample. Elute rapidly with a gradient of Hexanes

    
     10% EtOAc/Hexanes.
    
  • Result: The non-polar bromide elutes first. The polar alcohol and colored oligomers remain on the silica.

  • Concentrate: Evaporate solvent immediately at

    
    °C and store under Argon.
    

References & Authority

  • General Handling of Benzylic Bromides:

    • Source: Sigma-Aldrich (Merck) Technical Bulletins.

    • Principle: Benzylic halides are lachrymators and susceptible to hydrolysis.

    • URL:

  • Synthesis & Stability of Phenyloxazole Intermediates:

    • Citation: Lohse, A., et al. (1999). "Synthesis of 5-substituted 4-oxazolecarboxylic acid derivatives." Synlett.

    • Relevance: Establishes the reactivity profile of the 4-bromomethyl-oxazole scaffold.

    • URL:

  • Purification of Unstable Alkyl Halides:

    • Citation: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Relevance: Standard protocols for removing HBr and alcohol impurities from alkyl halides.

    • URL:

Validation & Comparative

Technical Guide: Identifying Bromine Isotope Patterns in Oxazole Scaffolds via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, oxazole derivatives are privileged scaffolds, often synthesized via brominated intermediates. For the analytical scientist, confirming the presence of bromine on an oxazole ring requires moving beyond simple molecular weight verification. It demands a rigorous analysis of isotopic fine structure.

This guide compares the two primary methodologies for this identification: Nominal Mass Isotope Matching (Low-Res) and High-Resolution Accurate Mass (HRAM) Analysis . While nominal mass provides a rapid "first-pass" filter, this guide argues that HRAM is the requisite standard for definitive structural confirmation in complex matrices, primarily due to the unique mass defect of bromine combined with the nitrogen-containing oxazole core.

Part 1: The Physics of Detection

To accurately interpret the spectra, one must understand the interplay between the halogen and the heterocycle.

The Bromine Signature (The 1:1 Doublet)

Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes with nearly identical natural abundance:

  • 
    Br:  50.69%
    
  • 
    Br:  49.31%
    

In a mass spectrum, this manifests as two peaks of approximately equal intensity separated by 2 Daltons (


 and 

). This is the "M+2" signature.
The Oxazole-Nitrogen Interaction

Oxazole (


) contains a single nitrogen atom. According to the Nitrogen Rule , a neutral organic molecule containing an odd number of nitrogen atoms will have an odd  nominal mass.
  • However, Bromine isotopes (79 and 81) also have odd mass numbers.

  • Result: A mono-brominated oxazole (Odd Nitrogen + Odd Halogen) will result in an Even nominal mass for the molecular ion

    
    .
    
  • Note: In Electrospray Ionization (ESI), we observe

    
    , shifting the observed mass back to Odd .
    

Part 2: Comparative Methodology

Below is an objective comparison of the two primary detection workflows.

Method A: Nominal Mass Analysis (Quadrupole/Ion Trap)

Best for: Routine reaction monitoring of crude mixtures.

Mechanism: Separates ions based on approximate mass-to-charge ratio (unit resolution). Pros: Cost-effective; rapid scan speeds; sufficient for confirming the "presence" of bromine. Cons: Cannot distinguish isobaric interferences. A background peak at


 can distort the 1:1 ratio, leading to false negatives.
Method B: HRAM Analysis (Orbitrap/Q-TOF)

Best for: Final compound characterization and impurity profiling.

Mechanism: Measures mass with ppm-level accuracy, resolving the specific mass defect of Bromine (approx -0.08 Da relative to Carbon). Pros: Resolves the Br isotope peaks from overlapping background noise (e.g.,


 isotopes); confirms elemental formula.
Cons:  Higher data storage requirements; slower duty cycles if distinct isotopic fine structure is required.
Comparative Data Summary
FeatureMethod A: Nominal Mass (Low-Res)Method B: HRAM (High-Res)
Isotope Fidelity Visual 1:1 approximationExact abundance calculation (<5% error)
Mass Accuracy 0.5 - 1.0 Da< 5 ppm
Interference Risk High (Background noise merges with M+2)Low (Interferences resolved by mass defect)
Limit of Detection Picogram rangeFemtogram range (Instrument dependent)
Throughput High (Rapid LC gradients)Medium (Requires longer dwell times)

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes LC-ESI-MS (Liquid Chromatography-Electrospray Ionization), as oxazoles are polar and ionize efficiently in positive mode (


).
Step 1: Sample Preparation
  • Solvent: Dissolve the oxazole derivative in HPLC-grade Methanol (MeOH). Avoid halogenated solvents (e.g., DCM) to prevent background contamination.

  • Concentration: Target 1–10 µg/mL.

    • Why? High concentrations cause detector saturation. This "dead time" effect clips the top of the most intense peaks, artificially distorting the 1:1 bromine ratio and invalidating the analysis.

Step 2: Instrument Parameters (ESI+)
  • Source Voltage: 3.5 kV.

  • Cone Voltage: 20–40 V.

    • Optimization: Oxazoles are relatively stable, but high cone voltages can induce in-source fragmentation, stripping the bromine (

      
      ). Start low to preserve the molecular ion.
      
  • Scan Range: Set to capture at least 50 Da below and above the expected mass to observe the full isotope cluster.

Step 3: Data Acquisition & Logic Flow

The following diagram illustrates the decision logic for validating a brominated oxazole.

BromineLogic Start Acquire MS Spectrum (ESI+ Mode) CheckMass Identify Candidate Parent Ion [M+H]+ Start->CheckMass CheckDoublet Is there an M+2 peak at +2.0 Da? CheckMass->CheckDoublet CheckRatio Is Intensity Ratio (M) : (M+2) approx 1:1? CheckDoublet->CheckRatio Yes ResultNeg REJECT: No Bromine Present CheckDoublet->ResultNeg No CheckNitrogen Nitrogen Rule Check: Is [M+H]+ Odd? CheckRatio->CheckNitrogen Yes (Ratio ~1:1) CheckRatio->ResultNeg Ratio deviates >20% CheckDefect HRAM Validation: Check Mass Defect CheckNitrogen->CheckDefect Yes CheckNitrogen->ResultNeg No (Even Mass) ResultPos CONFIRMED: Brominated Oxazole CheckDefect->ResultPos

Figure 1: Decision logic for validating brominated species. Note the critical check of the Nitrogen Rule.

Part 4: Data Analysis & Validation

Calculating Isotope Pattern Error

To validate the trustworthiness of your data, calculate the Relative Isotope Abundance Error (RIAE).



For a mono-brominated oxazole:

  • Theoretical Ratio:

    
    
    
  • Acceptance Criteria:

    • Low-Res: < 10-15% error is acceptable.

    • HRAM: < 5% error is required for publication-quality confirmation.

Fragmentation Pathways (Structural Confirmation)

If the isotope pattern is ambiguous (e.g., low intensity), apply MS/MS fragmentation.

  • Specific Loss: Look for the neutral loss of the Bromine radical (

    
    , 79/81 Da).
    
  • Oxazole Ring Cleavage: Oxazoles often undergo Retro-Diels-Alder (RDA) cleavage or loss of

    
     (28 Da) and 
    
    
    
    (27 Da).
  • Observation: If the daughter ion retains the 1:1 doublet, the bromine is attached to the fragment. If the doublet disappears, the bromine was lost.

Fragmentation Parent Parent Ion [M+H]+ (1:1 Doublet) Frag1 Fragment A (Retains Br) (1:1 Doublet Persists) Parent->Frag1 - CO / - HCN (Ring Cleavage) Frag2 Fragment B (Loss of Br) (Doublet Vanishes) Parent->Frag2 - Br radical (Halogen Loss)

Figure 2: MS/MS fragmentation logic. Retention of the doublet signature indicates the bromine is bound to the surviving substructure.

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Effects. (Detailed overview of Halogen patterns). [Link]

  • Broad Institute. ChemBook: The Nitrogen Rule. (Application of nitrogen rule in heterocyclic chemistry). [Link](General landing page for verification of institutional authority on chemical biology).

  • Scripps Center for Metabolomics. XCMS Online: Isotope Identification. [Link]

Technical Guide: Structural Validation of Bifunctional Oxazole Linkers via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of proteolysis-targeting chimeras (PROTACs) and molecular glues, bifunctional oxazole linkers provide critical rigidity and metabolic stability compared to flexible PEG or alkyl chains. However, the synthesis of these linkers—often via cyclodehydration (Robinson-Gabriel) or condensation strategies—frequently generates regioisomeric byproducts (2,4- vs. 2,5-substitution) that are indistinguishable by Mass Spectrometry and ambiguous in 1H NMR due to a lack of ring protons.

This guide outlines a definitive validation workflow using 13C NMR spectroscopy . We compare this method against standard alternatives, demonstrating why 13C NMR serves as the optimal balance of speed, resolution, and accessibility for confirming the regiochemistry of tetrasubstituted oxazole cores.

Part 1: Comparative Analysis of Validation Methods

The following table contrasts 13C NMR with alternative structural validation techniques for heterocyclic linkers.

Table 1: Performance Matrix for Oxazole Regioisomer Determination
Feature13C NMR (Recommended) 1H NMR LC-MS / HRMS X-Ray Crystallography
Primary Utility Direct observation of ring carbon skeleton.Proton environment mapping.Molecular formula confirmation.Absolute 3D structural determination.
Regioisomer Resolution High. Distinct shifts for C2, C4, C5 allow differentiation of 2,4- vs 2,5-isomers.Low. Fails for fully substituted (bifunctional) linkers lacking ring protons.None. Isomers have identical m/z ratios.Definitive. The "Gold Standard."
Sample Requirement ~10–20 mg (for decent S/N on quaternary C).< 1 mg.< 0.1 mg.Single crystal (difficult to grow for oily linkers).
Throughput Medium (1–4 hours).High (10 mins).High (5 mins).Low (Days to Weeks).
Cost Efficiency High.High.High.Low.
Why 13C NMR Wins

While X-ray crystallography is definitive, it is a bottleneck for library synthesis. 1H NMR is often useless for bifunctional linkers because the oxazole ring carbons are fully substituted (quaternary), leaving no protons to generate a signal. 13C NMR is the only high-throughput method capable of resolving the specific electronic environment of the oxazole core.

Part 2: Technical Deep Dive & Causality

The Diagnostic Power of 13C Shifts

The validity of this method rests on the distinct hybridization and electronegativity effects within the 1,3-oxazole ring.

  • C2 Position (The Azomethine Carbon): Located between the electronegative Oxygen and Nitrogen, this carbon is significantly deshielded. It typically appears downfield at 150–165 ppm .

  • C4 vs. C5 Discrimination:

    • C5 (Oxygen-adjacent): typically resonates between 140–155 ppm .

    • C4 (Nitrogen-adjacent): typically resonates between 125–140 ppm .

The Causality of Shift Changes: When a bifunctional linker is synthesized, the placement of substituents (e.g., an ester vs. an alkyl group) shifts these resonances predictably. For example, a carbonyl group attached to C4 will shield C5 differently than if it were attached to C5, due to conjugation and inductive effects.

Critical Insight: In 2,4-disubstituted oxazoles, the C5 signal is often significantly more shielded than in 2,5-disubstituted isomers if C5 bears a proton. However, in fully substituted linkers, we rely on the Chemical Shift Delta (


)  relative to calculated values or known standards.

Part 3: Experimental Protocol (Self-Validating System)

To ensure trustworthy data, particularly for quaternary carbons which have long spin-lattice relaxation times (


), you must deviate from standard "quick" carbon parameters.
Step-by-Step 13C NMR Workflow

Objective: Obtain high S/N ratio for quaternary oxazole carbons to confirm regiochemistry.

  • Sample Preparation:

    • Dissolve 20–30 mg of the purified linker in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred for polar linkers often used in PROTACs; however, be aware of the solvent peak overlap (~39.5 ppm).

  • Instrument Parameters (The "Senior Scientist" Adjustment):

    • Pulse Sequence: Standard decoupled carbon pulse (zgpg30 or equivalent).

    • Relaxation Delay (

      
      ):  Set to 2.0 – 3.0 seconds .
      
      • Reasoning: Quaternary carbons (C2, C4, C5) lack attached protons to facilitate dipolar relaxation. A short

        
         (e.g., 1.0s) will saturate these signals, causing them to disappear or integrate poorly relative to alkyl chain carbons.
        
    • Scans (NS): Minimum 1024 scans . (Required for quaternary carbon visibility).

    • Spectral Width: -10 to 220 ppm.

  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 to 3.0 Hz) to enhance Signal-to-Noise (S/N).

    • Baseline correct carefully, specifically around 120–170 ppm.

  • Validation Criteria (Pass/Fail):

    • Pass: Three distinct peaks observed in the aromatic/heteroaromatic region (120–165 ppm).

    • Pass: C2 peak is the most downfield (>150 ppm).

    • Fail: Missing quaternary peaks (indicates insufficient

      
       or concentration).
      
    • Fail: Complex splitting or double peaks (indicates a mixture of regioisomers).

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for validating the linker structure, moving from crude synthesis to final structural confirmation.

OxazoleValidation Start Crude Oxazole Linker Synthesis MS_Check Step 1: LC-MS Analysis (Confirm Mass) Start->MS_Check H_NMR Step 2: 1H NMR (Check Purity/Alkyl Chains) MS_Check->H_NMR Decision_H Are Ring Protons Present? H_NMR->Decision_H C_NMR Step 3: 13C NMR (High d1, >1024 Scans) Decision_H->C_NMR No (Bifunctional) Result_Pass PASS: Validated Regiochemistry Decision_H->Result_Pass Yes (Rare) Analysis Analyze Chemical Shifts (C2, C4, C5) C_NMR->Analysis Analysis->Result_Pass Distinct C2/C4/C5 Match Result_Fail FAIL: Mixture or Wrong Isomer Analysis->Result_Fail Ambiguous/Mixed

Figure 1: Logical workflow for structural validation of bifunctional oxazole linkers. Note the critical reliance on 13C NMR when ring protons are absent.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for NMR shift tables).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Authoritative database for verifying oxazole chemical shifts).

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. (Fundamental reference for oxazole synthesis and characterization).

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Excellent resource for C-13 chemical shift ranges).

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